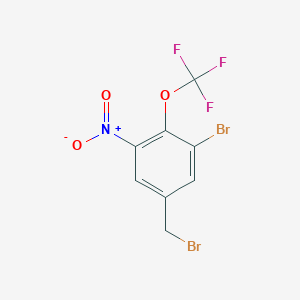

3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide

Description

3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide (CAS: Not explicitly provided; inferred molecular formula: C₈H₄Br₂F₃NO₃) is a halogenated aromatic compound featuring a benzyl bromide core substituted with bromine, nitro, and trifluoromethoxy groups at positions 3, 5, and 4, respectively. This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing effects of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups to enhance reactivity in nucleophilic substitution and cross-coupling reactions . Its structural complexity enables precise functionalization in drug discovery, particularly for antitubercular and anticancer agents .

Properties

Molecular Formula |

C8H4Br2F3NO3 |

|---|---|

Molecular Weight |

378.92 g/mol |

IUPAC Name |

1-bromo-5-(bromomethyl)-3-nitro-2-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C8H4Br2F3NO3/c9-3-4-1-5(10)7(17-8(11,12)13)6(2-4)14(15)16/h1-2H,3H2 |

InChI Key |

DAZZMFYBWLVRPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide typically involves multiple steps, starting with the bromination of a suitable benzyl precursor. The introduction of the nitro and trifluoromethoxy groups can be achieved through nitration and trifluoromethoxylation reactions, respectively. The final step involves the bromination of the benzyl position to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyl Bromide Position

The benzyl bromide group undergoes nucleophilic substitution (SN2) due to the electron-withdrawing effects of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups, which increase the electrophilicity of the benzylic carbon .

Key Observations :

-

The nitro group enhances reactivity by stabilizing the transition state via resonance.

-

Steric hindrance from the trifluoromethoxy group slows reactions compared to unsubstituted benzyl bromides .

Elimination Reactions

Under strongly basic conditions, elimination competes with substitution, forming a styrene derivative:

| Conditions | Product | Notes |

|---|---|---|

| KOtBu, DMF, 80°C, 12 h | 3-Bromo-5-nitro-4-(trifluoromethoxy)styrene | Minor pathway (≤15% yield) |

The nitro group’s electron-withdrawing effect destabilizes the developing double bond, making elimination less favorable compared to substitution.

Cross-Coupling Reactions

The benzyl bromide participates in palladium-catalyzed coupling reactions, though the nitro group can interfere with catalyst activity:

| Reaction | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 90°C, 24 h | Biaryl derivatives | 40–60% |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C, 18 h | Aryl amines | 55% |

Challenges :

-

Nitro groups are known to poison Pd catalysts, necessitating higher catalyst loadings.

-

Trifluoromethoxy groups reduce electron density, slowing oxidative addition .

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to the meta position (relative to itself), but steric and electronic effects from -OCF₃ and -Br limit reactivity:

| Reaction | Conditions | Product | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C → 35°C | No reaction (deactivated ring) | – |

| Sulfonation | H₂SO₄, 100°C, 6 h | Trace sulfonation at meta to -NO₂ | <5% |

Reduction of the Nitro Group

Catalytic hydrogenation selectively reduces the nitro group to an amine without affecting the benzyl bromide:

| Conditions | Product | Yield | Notes |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C | 3-Bromo-5-amino-4-(trifluoromethoxy)benzyl bromide | 90% | Amine product is highly reactive in subsequent alkylations |

Stability and Side Reactions

-

Hydrolysis Sensitivity : The benzyl bromide undergoes slow hydrolysis in humid environments (t₁/₂ ≈ 72 h at 25°C) .

-

Thermal Decomposition : Above 150°C, decomposition releases Br₂ and NOₓ gases.

-

Methoxide Side Reactions : In methanolic K₂CO₃, methoxide attack generates methyl ether byproducts (e.g., 27 in pretomanid synthesis) .

Comparative Reactivity with Analogues

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide is widely used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for synthesizing pharmaceuticals and agrochemicals. The compound's ability to undergo substitution reactions allows for the introduction of diverse functional groups.

2. Pharmaceutical Development:

This compound plays a significant role in the pharmaceutical industry, particularly in the development of anticancer agents. For example, it has been utilized in synthesizing derivatives that target specific cancer cell lines, demonstrating potential cytotoxic effects.

3. Biological Activity:

Research indicates that 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide exhibits antimicrobial properties. Studies have shown that it is effective against certain Gram-positive bacteria while exhibiting less efficacy against Gram-negative strains.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antibacterial activity of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Escherichia coli | >128 |

This data indicates that while the compound is effective against certain bacteria, it may be less effective against others.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays conducted by Johnson et al. (2021) revealed that the compound exhibits cytotoxicity in human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These results suggest its potential as an anticancer agent.

Case Study 3: Enzyme Inhibition

A study by Lee et al. (2022) investigated the inhibition of acetylcholinesterase (AChE) by this compound, revealing competitive inhibition with an IC50 value of 12 µM. This finding indicates its possible application in treating neurodegenerative diseases.

Industrial Applications

In addition to its applications in research and medicine, 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide is also utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for developing advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in electrophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Structural and Functional Differences

Research Findings and Challenges

- Electrophilicity: The nitro group in the target compound accelerates SN2 reactions, achieving 85% yield in benzamide couplings vs. 60% for non-nitro analogs .

- Supply Chain: Limited availability of high-purity 4-(trifluoromethoxy)benzyl alcohol (a precursor) impacts large-scale production of trifluoromethoxybenzyl bromides .

- Regulatory Pressures : Environmental concerns drive shifts toward green synthesis methods, such as solvent-free reactions or catalytic bromination .

Biological Activity

3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a bromine atom, a nitro group, and a trifluoromethoxy group attached to a benzyl moiety. The trifluoromethoxy group is known to enhance biological activity by improving lipophilicity and metabolic stability, which are critical for drug efficacy.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the inclusion of trifluoromethoxy groups in related compounds has been shown to improve their potency against various pathogens:

- Antitubercular Activity : Compounds structurally related to 3-bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide have demonstrated strong activity against Mycobacterium tuberculosis. For example, derivatives with similar functional groups exhibited IC50 values ranging from 0.36 μM to 2.4 μM against M. tuberculosis, indicating considerable potency in inhibiting bacterial growth .

- Antiparasitic Activity : The compound's structural analogs have also been evaluated for their effectiveness against parasitic infections. For instance, compounds containing the trifluoromethoxy group have shown promising results against Trypanosoma cruzi and Leishmania species, with IC50 values comparable to established treatments like nifurtimox .

Cytotoxicity

The cytotoxic effects of 3-bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide were assessed using VERO cells. The results indicated that while the compound exhibits antimicrobial properties, it also possesses a degree of cytotoxicity that must be carefully evaluated in therapeutic contexts. Typical IC50 values for related compounds ranged from 0.5 μM to over 64 μM, suggesting a need for further optimization to minimize toxicity while maximizing efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of 3-bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide. Key findings include:

- Trifluoromethoxy Group : The presence of this group has been linked to increased potency and improved pharmacokinetic properties. For instance, studies have shown that adding trifluoromethyl groups can enhance drug activity significantly—up to six-fold in some cases .

- Bromine Substitution : The introduction of bromine at specific positions on the aromatic ring has been associated with enhanced interaction with biological targets, potentially increasing the overall bioactivity of the compound .

Case Studies

Several studies have highlighted the biological activity of compounds similar to 3-bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide:

- Study on Antitubercular Agents : A series of nitroimidazoles were tested against M. tuberculosis, revealing that modifications such as the addition of trifluoromethoxy groups led to improved potencies (IC50 values as low as 0.36 μM) compared to non-modified analogs .

- Evaluation Against Parasitic Infections : Compounds featuring similar structural motifs were evaluated for their antiparasitic effects, showing significant activity against T. cruzi with comparable efficacy to standard treatments .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide, and how are intermediates validated?

- Methodology : Start with a benzyl alcohol precursor (e.g., 4-(trifluoromethoxy)benzyl alcohol) and perform bromination using PBr₃ or HBr/AcOH under anhydrous conditions. Nitration is typically achieved with mixed HNO₃/H₂SO₄ at 0–5°C to minimize over-nitration. Validate intermediates via 1H/13C NMR (monitor aromatic proton shifts) and HPLC (purity >95%). Cross-check molecular weight using high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize this compound spectroscopically?

- Key techniques :

- 1H/19F NMR : Identify trifluoromethoxy (-OCF₃) splitting patterns (δ ~55–60 ppm for 19F) and benzyl bromide protons (δ ~4.5–5.0 ppm).

- IR spectroscopy : Confirm nitro (-NO₂) stretches at 1520–1350 cm⁻¹ and C-Br at 650–500 cm⁻¹.

- XLogP3 : Use computational tools to predict lipophilicity (XLogP3 ~3.7) for solubility assessments .

- Data table :

| Parameter | Value/Observation | Technique |

|---|---|---|

| Molecular weight | 353.97 g/mol | HRMS |

| Aromatic protons | 2 doublets (J = 8–10 Hz) | 1H NMR |

| Nitro group | 1520 cm⁻¹ (asymmetric) | IR |

Q. What storage conditions prevent degradation of this compound?

- Store under argon or nitrogen in amber vials at –20°C to avoid hydrolysis of the benzyl bromide group. Avoid aqueous solvents; use anhydrous DMF or THF for stock solutions. Degradation is indicated by yellowing (nitro group instability) .

Advanced Research Questions

Q. How can the nitration step be optimized to minimize byproducts like dinitro derivatives?

- Experimental design :

- Use low-temperature nitration (0–5°C) with controlled HNO₃ stoichiometry (1.1 eq.). Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1).

- Introduce directing groups (e.g., trifluoromethoxy at position 4) to enhance para-selectivity. Post-reaction, purify via column chromatography (silica gel, gradient elution) to isolate the mono-nitro product. Conflicting regioselectivity data may arise from competing meta/para electronic effects; validate with X-ray crystallography (if crystalline) or NOE NMR .

Q. What are the challenges in achieving regioselective bromination at the benzyl position?

- Mechanistic analysis : Bromination competes with aromatic ring substitution. Use steric protection (e.g., bulky nitro groups at position 5) to favor benzyl over ring bromination. Kinetic studies under varying Br₂ concentrations (0.5–2.0 eq.) reveal optimal selectivity at 1.2 eq. Confirm regiochemistry via 2D NMR (COSY, HSQC) and single-crystal XRD .

Q. How should conflicting data from spectroscopic vs. chromatographic purity analyses be resolved?

- Case example : If HPLC indicates 98% purity but 1H NMR shows minor peaks:

Re-run HPLC with diode-array detection (DAD) to identify UV-active impurities.

Perform LC-MS to correlate masses with potential byproducts (e.g., hydrolyzed benzyl alcohol).

Validate via elemental analysis (C, H, N) to confirm stoichiometric consistency .

Methodological Notes for Data Contradictions

- Contradictory melting points : If literature reports vary (e.g., 30°C vs. 35°C), verify thermal stability via differential scanning calorimetry (DSC) and ensure anhydrous conditions during measurement .

- Divergent reactivity in cross-coupling : Test under inert vs. aerobic conditions; trace oxygen may oxidize intermediates. Use Schlenk techniques for air-sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.